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Compound of Interest

Compound Name: Bactericin

CAS No.: 136958-84-4

Cat. No.: B1179185

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus

lactis and is a member of the Class I bacteriocins, known as lantibiotics. It exhibits potent

antimicrobial activity against a wide range of Gram-positive bacteria, including foodborne

pathogens like Listeria monocytogenes. This property has led to its widespread use as a

natural food preservative (E234) in over 50 countries.[1] Nisin is a small (3.4 kDa), cationic, and

hydrophobic peptide, and these characteristics are exploited for its purification.[2] The

purification of nisin from complex fermentation broth to a high degree of purity is critical for its

characterization, therapeutic applications, and for accurately determining its biological activity.

This document provides a comprehensive overview and detailed protocols for a multi-step

purification strategy, starting from the fermentation supernatant to obtaining highly purified

nisin. The workflow combines precipitation and various chromatographic techniques to achieve

high yield and purity.
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The purification of nisin is a multi-step process designed to sequentially remove contaminants

based on nisin's unique physicochemical properties. The typical workflow involves initial

concentration from the cell-free supernatant, followed by several chromatographic steps that

separate the peptide based on charge, hydrophobicity, and size.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Processing

Downstream Processing

Final Product

L. lactis Culture

Centrifugation
(Cell Removal)

Harvest Cells

Cell-Free Supernatant
(Crude Nisin)

Ammonium Sulfate
Precipitation

Concentration

Cation-Exchange
Chromatography (cIEX)

Primary Purification

Hydrophobic Interaction
Chromatography (HIC)

Intermediate Purification

Reverse-Phase
 HPLC (RP-HPLC)

Final Polishing

High-Purity Nisin

Click to download full resolution via product page

Caption: Overall workflow for nisin purification from Lactococcus lactis.
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Experimental Protocols
Upstream Processing: Nisin Production and Harvesting
Protocol 1.1: Culture of Lactococcus lactis

This protocol is based on the cultivation of the nisin-producing strain Lactococcus lactis

NZ9700.[3]

Prepare Growth Medium: Prepare M17 medium supplemented with 0.5% (w/v) glucose

(GM17).

Inoculation: Inoculate 2 L of GM17 medium with 100 mL of an overnight culture of L. lactis

NZ9700.

Incubation: Grow the culture at 30°C with gentle agitation.

Induction: When the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.8, add nisin to

a final concentration of 1 ng/mL to auto-induce high-level production.[3]

Continue Incubation: Continue to grow the culture overnight at 30°C.

Protocol 1.2: Harvesting Cell-Free Supernatant (CFS)

Centrifugation: After overnight incubation, harvest the culture by centrifugation at 6,000 x g

for 30 minutes at 4°C to pellet the bacterial cells.[3]

Collect Supernatant: Carefully decant the supernatant, which contains the secreted nisin.

This is the cell-free supernatant (CFS).

Acidification (Optional but Recommended): For subsequent cation-exchange

chromatography, dilute the supernatant with 50 mM lactic acid (pH 3.0) to adjust the final pH

to approximately 5.0. A 2:1 ratio of supernatant to acid is effective.[3]

Downstream Processing: Nisin Purification
Step 1: Ammonium Sulfate Precipitation (Initial Concentration)
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Ammonium sulfate precipitation is an effective initial step to concentrate nisin from the large

volume of the CFS and remove some soluble contaminants.[4][5] Studies have shown that a

40% ammonium sulfate saturation level can result in a high purification fold.[6][7]

Protocol 2.1: Salting Out

Cooling: Place the CFS in an ice bath and stir gently.

Add Ammonium Sulfate: Slowly add solid ammonium sulfate to the stirring CFS to achieve

the desired saturation level (e.g., 40%). Refer to a standard nomogram for the correct

amount of salt to add.

Precipitation: Continue stirring on ice for at least 1-2 hours to allow for complete

precipitation.

Collect Precipitate: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 30-60

minutes at 4°C.[8]

Resuspend Pellet: Discard the supernatant and resuspend the pellet, which contains the

concentrated nisin, in a minimal volume of an appropriate buffer for the next purification step

(e.g., 50 mM lactic acid, pH 3.0).[3]

Step 2: Cation-Exchange Chromatography (cIEX)

Nisin is a cationic peptide, making cation-exchange chromatography a highly effective

purification step.[3] An optimized multi-step salt elution significantly improves purity compared

to a single-step elution.[3][9]
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Principle of Cation-Exchange Chromatography for Nisin
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Caption: Nisin binds to the negative resin at low salt and is eluted by competing ions at high

salt.

Protocol 2.2: Optimized 5-Step cIEX

Column: Use a pre-packed cation exchange column, such as a 5 mL HiTrap SP HP column.

[3]

Equilibration: Equilibrate the column with at least 5 column volumes (CV) of binding buffer

(e.g., 50 mM lactic acid, pH 3.0).

Sample Loading: Load the resuspended nisin solution from the precipitation step onto the

column at a flow rate of 2-4 mL/min.[3]
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Wash: Wash the column with 5-10 CV of binding buffer to remove unbound contaminants.

Step-Gradient Elution: Elute bound proteins using a five-step gradient of NaCl in the binding

buffer. Collect fractions for each step. The majority of active nisin elutes in the 400 mM NaCl

fraction.[3][10]

Step I: 200 mM NaCl

Step II: 400 mM NaCl

Step III: 600 mM NaCl

Step IV: 800 mM NaCl

Step V: 1 M NaCl

Analysis: Analyze fractions for nisin activity and purity (e.g., via SDS-PAGE and activity

assays). Pool the fractions containing the highest concentration of pure nisin.

Step 3: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity and is a useful intermediate

step that maintains the native protein structure.[11][12] It is often performed after ion exchange.

[2][4]

Protocol 2.3: HIC Purification

Column: Select a HIC column (e.g., Phenyl Sepharose).

Binding Buffer: Prepare a high-salt buffer, such as 1-2 M ammonium sulfate in 50 mM

sodium phosphate, pH 6.9.[11]

Sample Preparation: Adjust the salt concentration of the pooled cIEX fractions to match the

binding buffer.

Equilibration & Loading: Equilibrate the column with binding buffer, then load the sample.
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Elution: Elute the bound nisin using a decreasing linear salt gradient (e.g., from 1.5 M to 0 M

ammonium sulfate). Nisin will elute as the salt concentration decreases.

Analysis: Collect fractions and analyze for nisin activity.

Step 4: Reverse-Phase HPLC (RP-HPLC) (Final Polishing)

RP-HPLC is a high-resolution technique used as the final polishing step to achieve a very high

degree of purity.[4][13]

Protocol 2.4: RP-HPLC

Column: Use a C18 reverse-phase column.

Mobile Phase:

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

Solvent B: 0.1% (v/v) TFA in acetonitrile.[14]

Sample Preparation: Ensure the sample from the previous step is acidified (e.g., with TFA)

and filtered through a 0.22 µm filter.

Elution Gradient: Run a linear gradient to elute the nisin. A typical gradient might be from 0-

50% Solvent B over 45 minutes.[14]

Detection: Monitor the elution profile at 215-220 nm.[3]

Collection: Collect the peak corresponding to nisin and confirm its identity and purity via

mass spectrometry.

Quantification and Quality Control
Protocol 3.1: Nisin Activity Assay (Agar Well Diffusion)

This bioassay quantifies nisin activity based on its inhibition of a sensitive indicator strain.[15]

Indicator Strain: Use a sensitive strain such as Micrococcus luteus or Lactococcus lactis

NZ9000.[1][3]
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Plate Preparation: Prepare agar plates (e.g., MRS or GM17 agar) and create a lawn of the

indicator strain.

Well Creation: Aseptically create wells (e.g., 5 mm diameter) in the agar.

Sample Application: Add a known volume (e.g., 50 µL) of your purified nisin fractions (and

serial dilutions of a nisin standard) to the wells.

Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain.

Measurement: Measure the diameter of the inhibition zones (clear zones where bacterial

growth is inhibited).

Quantification: Calculate the activity in Activity Units per mL (AU/mL) by comparing the

inhibition zones of the samples to those of the standard.

Data Presentation
The effectiveness of a purification protocol is assessed by tracking specific activity, purification

fold, and yield at each step.

Table 1: Representative Purification Data for Ammonium Sulfate Precipitation

Parameter
Cell-Free
Supernatant

40% (NH₄)₂SO₄
Precipitate

Reference(s)

Specific Activity

(AU/mg protein)
72.0 ± 12.7 5310.4 ± 1007.1 [7]

Purification Fold 1.0 73.8 [6][7]

Activity Yield (%) 100% ~90% [16]

Table 2: Comparison of cIEX Elution Methods

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10820977/
https://www.researchgate.net/figure/Purification-of-nisin-via-cation-exchange-chromatography-The-elution-profiles-of-the_fig3_51665020
https://pmc.ncbi.nlm.nih.gov/articles/PMC10820977/
https://www.researchgate.net/figure/Influence-of-ammonium-sulfate-concentration-on-nisin-yield-No-precipitate-was-formed-in_fig1_337704130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method
Resulting Nisin
Activity

Key Finding Reference(s)

Single-Step (1 M

NaCl) Elution
IC₅₀ of ~30 nM

Contains higher

molecular weight

contaminants.

[3]

Five-Step Gradient

Elution
IC₅₀ of ~3 nM

Tenfold improvement

in activity; removes

contaminants.

[3][9]

Table 3: Summary of a Multi-Step Nisin Purification Scheme (Hypothetical Example)

This table illustrates the expected progression of a complete purification process, combining

data from various studies.

Purification
Step

Total
Protein
(mg)

Specific
Activity
(AU/mg)

Yield (%)
Purification
Fold

Reference(s
)

Cell-Free

Supernatant
1000 75 100 1 [6]

(NH₄)₂SO₄

Precipitation
20 3,500 93 47 [2][7]

Cation-

Exchange

(cIEX)

2.5 25,000 83 333 [3][8]

RP-HPLC 0.5 110,000 73 1467 [4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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